4-Amino-2-(trifluoromethoxy)benzenesulfonamide
CAS No.: 1261724-58-6
Cat. No.: VC2719149
Molecular Formula: C7H7F3N2O3S
Molecular Weight: 256.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261724-58-6 |
|---|---|
| Molecular Formula | C7H7F3N2O3S |
| Molecular Weight | 256.2 g/mol |
| IUPAC Name | 4-amino-2-(trifluoromethoxy)benzenesulfonamide |
| Standard InChI | InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-4(11)1-2-6(5)16(12,13)14/h1-3H,11H2,(H2,12,13,14) |
| Standard InChI Key | KJKDPJKTJPVZLY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N |
| Canonical SMILES | C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N |
Introduction
Chemical Properties
Predicted Physical Properties
The physical properties of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide can be estimated based on structurally similar compounds:
Chemical Reactivity
The reactivity of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide is determined by its functional groups:
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The amino group at position 4 can participate in various reactions including acylation, alkylation, and diazotization
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The sulfonamide group can undergo nucleophilic substitution reactions and act as a weak acid
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The trifluoromethoxy group is generally stable but affects the electronic properties of the benzene ring, influencing the reactivity of other functional groups
Synthesis Methods
Starting Material Approaches
One potential synthetic route could involve starting with an appropriately substituted benzene derivative and introducing the required functional groups sequentially:
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Beginning with a 2-trifluoromethoxybenzene derivative
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Introduction of the sulfonamide group through sulfonation followed by conversion to sulfonamide
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Controlled nitration at position 4 followed by reduction to introduce the amino group
Alternatively, approaches similar to those used for 4-amino-2-trifluoromethyl benzonitrile might be adapted, which involves "positioning bromination, cyano group replacement and aminolysis substitution" .
Purification Methods
Purification of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide would likely involve standard techniques for similar compounds, including:
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Recrystallization from appropriate organic solvents
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Column chromatography
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High-performance liquid chromatography (HPLC)
Similar compounds have been purified to high purity (>99%) using optimized purification protocols .
| Time (minutes) | Effect on Perfusion Pressure |
|---|---|
| 3-18 | Progressive decrease in perfusion pressure |
| 18 | Maximum reduction in perfusion pressure compared to control and other derivatives |
These findings suggest that 4-Amino-2-(trifluoromethoxy)benzenesulfonamide might potentially exhibit similar cardiovascular effects, although the specific impact of the trifluoromethoxy group would need experimental verification.
Structure-Activity Relationships
Key Structural Features
The specific arrangement of functional groups in 4-Amino-2-(trifluoromethoxy)benzenesulfonamide likely influences its biological activity profile:
Impact of the Trifluoromethoxy Group
The trifluoromethoxy group at position 2 would:
Role of the Amino Group
The amino group at position 4:
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Serves as a hydrogen bond donor
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Functions as a basic center
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Can participate in key interactions with biological targets
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Might be essential for specific biological activities, as observed in related compounds
Comparative Analysis with Related Compounds
The structural differences between 4-Amino-2-(trifluoromethoxy)benzenesulfonamide and related compounds may result in distinct biological profiles:
Research Applications and Future Directions
Theoretical Studies and Computational Approaches
Computational methods could provide valuable insights into the properties and potential biological activities of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide:
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Molecular docking studies to predict interactions with potential biological targets
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Quantitative structure-activity relationship (QSAR) analyses
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Molecular dynamics simulations to understand conformational preferences
Similar approaches have been successfully applied to related compounds, where "theoretical interaction with Calcium channel surface was determined using 6jp5 protein, nifedipine, amlodipine, verapamil and BayK 8644 as theoretical tools in a DockingServer program" .
Pharmacokinetic Considerations
The pharmacokinetic properties of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide would be influenced by its structural features. Related compounds have been evaluated using various theoretical models to predict parameters such as:
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Absorption and distribution in biological systems
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Metabolism pathways and stability
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Permeability across biological barriers
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Protein binding characteristics
Research on similar compounds has employed theoretical models such as "Admetlab 2.0 program" to evaluate these properties .
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